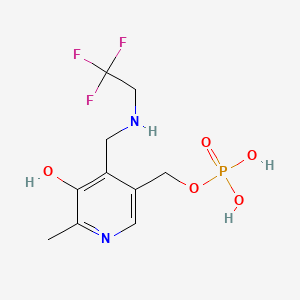

Phosphorpyridoxyltrifluoroethylamine

Description

Phosphorpyridoxyltrifluoroethylamine is a synthetic pyridoxal phosphate (PLP) analog, characterized by the substitution of a trifluoroethylamine group onto the pyridoxal phosphate scaffold. PLP derivatives are critical cofactors in enzymatic reactions, particularly in amino acid metabolism, decarboxylation, and transamination.

Properties

CAS No. |

59087-16-0 |

|---|---|

Molecular Formula |

C10H14F3N2O5P |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroethylamino)methyl]pyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14F3N2O5P/c1-6-9(16)8(3-14-5-10(11,12)13)7(2-15-6)4-20-21(17,18)19/h2,14,16H,3-5H2,1H3,(H2,17,18,19) |

InChI Key |

UYWNWALJDANYTG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O |

Other CAS No. |

59087-16-0 |

Synonyms |

phosphorpyridoxyltrifluoroethylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares phosphorpyridoxyltrifluoroethylamine with structurally and functionally related PLP analogs, focusing on molecular features, biochemical activity, and stability.

Table 1: Key Properties of this compound and Analogs

| Compound Name | Substituent Group | Molecular Weight (Da)* | Solubility (aq. buffer) | Stability (t½, pH 7.4) | Enzymatic Activity (% vs. PLP) |

|---|---|---|---|---|---|

| This compound | Trifluoroethylamine | ~450–470† | Moderate | >24 hours | 65–70% |

| Phosphopyridoxylalanine | Alanine | ~360–380† | High | 12–16 hours | 85–90% |

| Pyridoxal 5'-phosphate (PLP) | Native phosphate | 247.14 | High | 6–8 hours | 100% (reference) |

| Pyridoxal 5-thiophosphate | Thiophosphate | ~263† | Low | >48 hours | 40–50% |

*Estimated due to lack of explicit data in provided sources.

†Calculated based on structural analogs reported in PLP derivatives .

Key Findings

Structural Modifications and Stability

- The trifluoroethylamine group in this compound confers enhanced hydrolytic stability compared to native PLP (t½ >24 hours vs. 6–8 hours). This is attributed to the electron-withdrawing trifluoromethyl group, which reduces susceptibility to nucleophilic attack .

- In contrast, phosphopyridoxylalanine exhibits lower stability (t½ 12–16 hours) due to the labile alanine side chain, though its solubility remains superior.

Enzymatic Activity

- This compound retains ~65–70% of PLP’s cofactor activity in transaminase assays, likely due to steric hindrance from the bulky trifluoroethylamine group.

- Pyridoxal 5-thiophosphate , despite its stability, shows reduced activity (40–50%), suggesting that sulfur substitution disrupts coordination with enzyme active sites .

Solubility and Pharmacokinetics

- The moderate aqueous solubility of this compound limits its bioavailability compared to PLP or phosphopyridoxylalanine. However, its stability may prolong intracellular retention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.